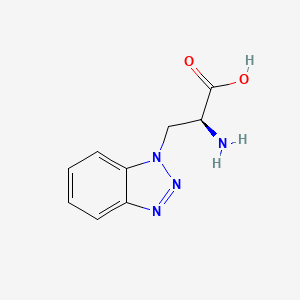
(R)-1-(Octahydro-quinolizin-1-yl)-methanol
Descripción general
Descripción
®-1-(Octahydro-quinolizin-1-yl)-methanol is a chiral compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a quinolizidine ring system and a methanol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Octahydro-quinolizin-1-yl)-methanol typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often involve moderate temperatures and pressures to achieve high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of ®-1-(Octahydro-quinolizin-1-yl)-methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, ensures the efficient production of the compound with high purity and consistency.
Types of Reactions:
Oxidation: ®-1-(Octahydro-quinolizin-1-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the methanol functional group, leading to the formation of various ethers and esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions to avoid over-oxidation.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, acyl chlorides, and basic or acidic conditions depending on the desired product.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
®-1-(Octahydro-quinolizin-1-yl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-(Octahydro-quinolizin-1-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
- (S)-1-(Octahydro-quinolizin-1-yl)-methanol
- Quinolizidine derivatives
- Other chiral alcohols
Comparison: ®-1-(Octahydro-quinolizin-1-yl)-methanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its (S)-enantiomer and other quinolizidine derivatives. The ®-enantiomer may exhibit different pharmacokinetics and pharmacodynamics, making it particularly valuable in medicinal chemistry.
Propiedades
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10248-30-3 | |
| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B3222221.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cinnamamide](/img/structure/B3222224.png)
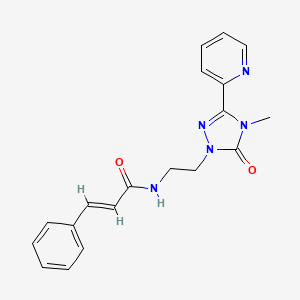
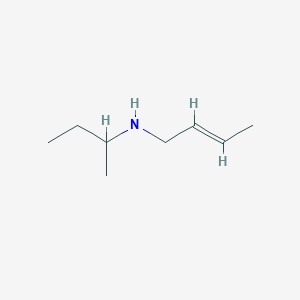
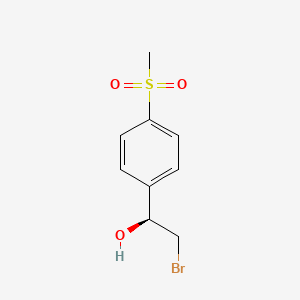
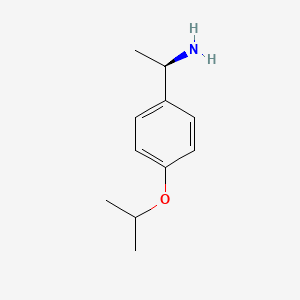

![7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-](/img/structure/B3222265.png)
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B3222290.png)
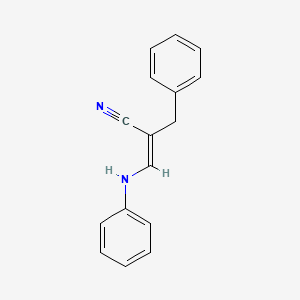

![(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3222314.png)
